2-Anilinobenzoic acid methyl ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-anilinobenzoic acid methyl ester typically involves the esterification of 2-anilinobenzoic acid. One common method includes reacting 2-(phenylamino)benzoic acid with thionyl chloride in the presence of methanol. The reaction is carried out for several hours, resulting in the formation of the desired ester .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Anilinobenzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring can yield nitro derivatives, while reduction of the ester group can produce alcohols.
Scientific Research Applications
2-Anilinobenzoic acid methyl ester has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is utilized in the production of functionalized polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-anilinobenzoic acid methyl ester involves its interaction with specific molecular targets and pathways. As a ligand, it coordinates with metal centers in catalysts, influencing the electronic properties and reactivity of the metal complexes. This coordination can enhance the catalytic activity and selectivity in polymerization reactions .
Comparison with Similar Compounds
2-Aminobenzoic acid methyl ester: Similar structure but with an amino group instead of an aniline group.
2-Anilinobenzoic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group.
2-Anilinobenzoic acid: The parent compound without the ester group.
Uniqueness: 2-Anilinobenzoic acid methyl ester is unique due to its specific combination of aniline and ester functionalities, which confer distinct reactivity and coordination properties. This uniqueness makes it valuable in specialized applications, such as in the development of advanced catalysts and functional materials.
Properties
IUPAC Name |
methyl 2-anilinobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)12-9-5-6-10-13(12)15-11-7-3-2-4-8-11/h2-10,15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDHBYXHXZCAGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10957117 | |
Record name | Methyl 2-anilinobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10957117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35708-19-1 | |
Record name | Methyl 2-anilinobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10957117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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